
Pomalidomide-15N,13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-15N,13C5 is a labeled version of pomalidomide, a third-generation immunomodulatory agent. This compound is marked with stable isotopes of nitrogen (15N) and carbon (13C5), making it useful for various scientific research applications. Pomalidomide itself is known for its role in treating multiple myeloma and other hematological malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-15N,13C5 involves the incorporation of stable isotopes into the pomalidomide molecule. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the stable isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification stages to ensure high purity and yield. The use of continuous flow synthesis has been explored to improve efficiency and scalability .
化学反応の分析
Types of Reactions
Pomalidomide-15N,13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pomalidomide molecule.
Reduction: Used to reduce nitro groups to amines.
Substitution: Common in the synthesis of pomalidomide derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products
The major products formed from these reactions include various pomalidomide derivatives, which can be further utilized in research and therapeutic applications .
科学的研究の応用
Pomalidomide-15N,13C5 is extensively used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolism.
Biology: Helps in understanding the biological pathways and interactions of pomalidomide.
作用機序
Pomalidomide-15N,13C5 exerts its effects by interacting with the E3 ligase cereblon, leading to the degradation of essential Ikaros transcription factors. This interaction inhibits the proliferation and induces apoptosis of hematopoietic tumor cells. Additionally, it enhances T cell and natural killer cell-mediated immunity .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects but with higher toxicity.
Lenalidomide: A second-generation immunomodulatory agent with improved efficacy and safety profile compared to thalidomide.
Uniqueness
Pomalidomide-15N,13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. It is more potent than thalidomide and lenalidomide, making it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
279.20 g/mol |
IUPAC名 |
4-amino-2-(2,6-dioxo(2,3,4,5,6-13C5,115N)azinan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1,15+1 |
InChIキー |
UVSMNLNDYGZFPF-DUYSWSFASA-N |
異性体SMILES |
[13CH2]1[13CH2][13C](=O)[15NH][13C](=O)[13CH]1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



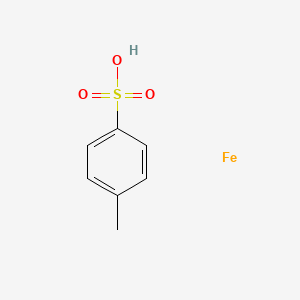

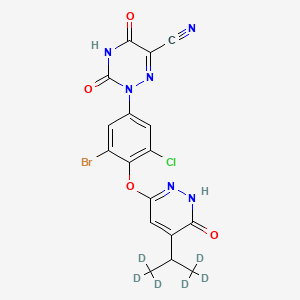
![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
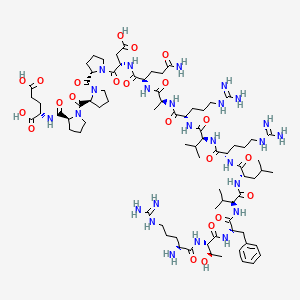
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
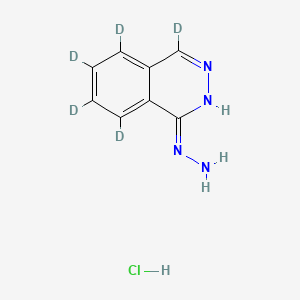
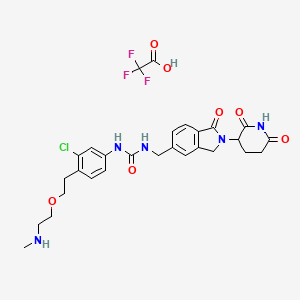
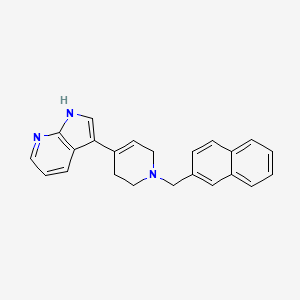
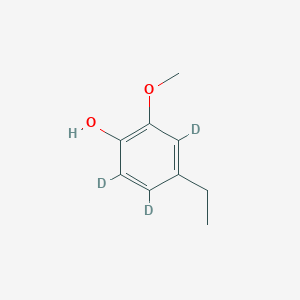


![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
